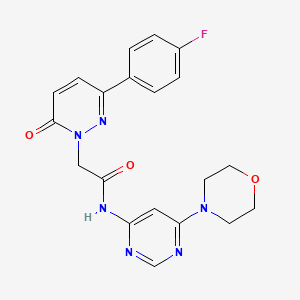![molecular formula C19H19ClN2O4 B2735922 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone CAS No. 2034434-00-7](/img/structure/B2735922.png)
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone is a complex chemical entity with potential applications in various scientific fields. It is characterized by its unique molecular structure that combines a pyridinyl group, a piperidinyl group, and a dihydrobenzo dioxin group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone typically involves a multi-step reaction process. Key steps include:
The reaction of 3-chloropyridine with an appropriate piperidine derivative to form the intermediate.
Coupling of the intermediate with 2,3-dihydrobenzo[b][1,4]dioxin under controlled conditions to form the final product.
Reaction conditions such as temperature, solvent, and catalysts play a critical role in the efficiency and yield of the synthesis.
Industrial Production Methods
For large-scale production, optimization of reaction conditions and the use of industrial-grade reagents are essential. Methods like continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Typically uses oxidizing agents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride in dry ether.
Substitution: May involve reagents like halogens (chlorine, bromine) and appropriate catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology
In biological research, it is explored for its potential interaction with biological macromolecules and its effects on cellular processes.
Medicine
Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities.
Industry
Utilized in the development of new materials with specific chemical properties and in the formulation of advanced industrial chemicals.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets in cells, such as enzymes and receptors. Its mechanism of action involves binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
(3-((4-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone
Uniqueness
What sets (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)methanone apart is its specific combination of functional groups, which imparts unique chemical reactivity and biological activity
In essence, the compound's distinctive structure and versatile reactivity open up numerous avenues for exploration and application, making it a significant subject of study in contemporary chemistry and beyond.
Eigenschaften
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4/c20-15-11-21-7-6-16(15)26-13-3-2-8-22(12-13)19(23)14-4-1-5-17-18(14)25-10-9-24-17/h1,4-7,11,13H,2-3,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLALGUXCHNENP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C3C(=CC=C2)OCCO3)OC4=C(C=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Tert-butyl 5'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2735839.png)
![N-(2,4-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2735840.png)
![2-({5-butyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2735843.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2735846.png)
![(2-chlorophenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2735847.png)




![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide](/img/structure/B2735858.png)
![Tert-butyl N-[1-(5-bromopyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2735860.png)
![Methyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2735861.png)
![3-{2-[2-(Diethylamino)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2735862.png)
